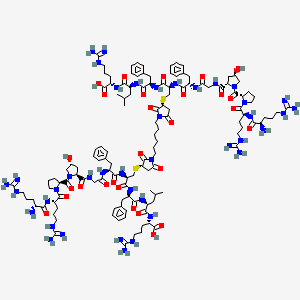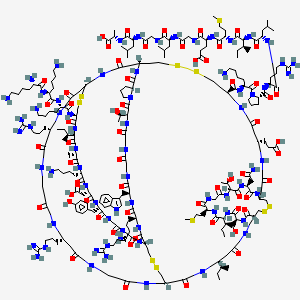
Tandospirone-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tandospirone-d8, also known as Tandospirone, is an anxiolytic and antidepressant medication used in Japan and China . It is a member of the azapirone class of drugs and is closely related to other azapirones like buspirone and gepirone . It is a potent and selective 5-HT1A receptor partial agonist .
Molecular Structure Analysis
Tandospirone-d8 shares a similar chemical structure with other 5-HT1A receptor partial agonists such as buspirone, ipsapirone, and gepirone . The chemical structure that binds to the 5-HT1A receptor is likely the “N-C-C-C-C-N” aliphatic backbone .Chemical Reactions Analysis
Tandospirone-d8, like Tandospirone, is expected to undergo metabolic reactions in the body. Tandospirone is extensively metabolized in rats, with the major active metabolite being 1- [2-pyrimidyl]-piperazine .科学研究应用
Treatment of Anxiety Disorders
Tandospirone, a selective 5-HT1A receptor partial agonist, was initially developed and marketed in Japan for the treatment of anxiety disorders . It is widely used in China and Japan for the treatment of patients with anxiety disorders caused by various neuroses, as well as anxiety states associated with physical diseases .
Pharmacokinetics and Absorption Mechanism
A comprehensive investigation was conducted using in vivo, in vitro, and ex vivo approaches to examine the pharmacokinetic properties and absorption mechanisms of Tandospirone . The results of in vivo studies revealed that Tandospirone is rapidly eliminated in rats . Passive diffusion was identified as the main absorption mechanism .
Treatment of Depression
The 5-HT1A partial agonists, including Tandospirone, have been presumed as ideal drugs for both the treatment of the serotonin excess condition thought to underlie anxiety and the serotonin-deficient condition thought to underlie depression .
Low Adverse Effects
5-HT1A receptor agonists have a weak anxiolytic effect in comparison to benzodiazepine anxiolytics but with the advantage of significantly low adverse effects in terms of drug dependence, abuse, and sedation .
5. Non-Binding to Benzodiazepine- or GABA-Receptor Sites Like buspirone, Tandospirone does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .
Prevention of Stress-Induced Anxiety-Like Behavior
Tandospirone prevents stress-induced anxiety-like behavior and visceral hypersensitivity by suppressing theta oscillation enhancement via 5-HT1A receptors in the anterior cingulate cortex in rats .
作用机制
Target of Action
Tandospirone-d8 primarily targets the 5-HT1A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in modulating cognitive, behavioral, and psychological functions in animals and humans .
Mode of Action
Tandospirone-d8 acts as a selective 5-HT1A receptor partial agonist . It has a weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) .
Biochemical Pathways
The 5-HT1A receptor is involved in the regulation of serotonin, a neurotransmitter that underlies conditions such as anxiety and depression . Tandospirone-d8, as a partial agonist of the 5-HT1A receptor, can help balance these conditions by modulating the serotonin levels .
Pharmacokinetics
Tandospirone-d8 is rapidly eliminated in rats, with a half-life of approximately 1.3 hours following administration . The absolute bioavailability of Tandospirone-d8 is low (0.24%), indicating that only a small fraction of the administered dose reaches systemic circulation . It is extensively metabolized in rats, with the area under the curve (AUC) of the major active metabolite being significantly higher than that of Tandospirone-d8 itself . Tandospirone-d8 exhibits good permeability, and its transport is influenced by concentration, temperature, and pH .
Result of Action
The action of Tandospirone-d8 at the 5-HT1A receptor can lead to anxiolytic effects, making it useful in the treatment of anxiety disorders . Furthermore, it has been found to have antidepressant effects and may induce early antidepressant effect .
Action Environment
The action, efficacy, and stability of Tandospirone-d8 can be influenced by various environmental factors. For instance, the transport of Tandospirone-d8 is influenced by concentration, temperature, and pH . .
未来方向
Tandospirone-d8 is commonly used for the treatment of patients with generalized anxiety disorder, and several studies are developing new indications for Tandospirone . Understanding the characteristics of Tandospirone-d8, such as high permeability and low oral bioavailability, will serve as a reference for future development, including the selection of administration routes, formulation development, combination drug use, and rational clinical application .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Tandospirone-d8 involves the deuteration of Tandospirone, which can be achieved through a simple chemical reaction.", "Starting Materials": [ "Tandospirone", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Tandospirone is dissolved in D2O and NaOH is added to the solution to adjust the pH to around 12.", "The solution is then heated to 100-120°C under a D2 atmosphere for several hours.", "During the reaction, deuterium gas is continuously bubbled through the solution to ensure complete deuteration of the molecule.", "After the reaction is complete, the solution is cooled and neutralized with hydrochloric acid (HCl) to a pH of around 7.", "The product, Tandospirone-d8, is then extracted from the solution using a suitable organic solvent and purified through standard methods such as column chromatography or recrystallization." ] } | |
CAS 编号 |
1794835-73-6 |
分子式 |
C₂₁H₂₁D₈N₅O₂ |
分子量 |
391.54 |
同义词 |
(3aR,4S,7R,7aS)-rel-Hexahydro-2-[4-[4-(2-pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; (3aα,4β,7β,7aα)-Hexahydro-2-[4-[4-(2-_x000B_pyrimidinyl)-1-(piperazinyl-d8)]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)
